REACTION_CXSMILES
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[CH3:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:12])[CH:3]=1.S(=O)(=O)(O)O.[CH3:18]O>>[F:12][C:4]1[CH:3]=[C:2]([CH3:1])[C:10]([F:11])=[CH:9][C:5]=1[C:6]([O:8][CH3:18])=[O:7]
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Name
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|
Quantity
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52 g
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Type
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reactant
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Smiles
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CC1=CC(=C(C(=O)O)C=C1F)F
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Name
|
|
Quantity
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1 L
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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3 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The reaction was quenched with aqueous sodium bicarbonate solution (10%, 150 mL)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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the resulting residue partitioned between EtOAc (800 mL) and water (400 mL)
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Type
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WASH
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Details
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The organic layer was washed with water (250 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=O)OC)C=C(C(=C1)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |